
Beryllium sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium sulfide is a chemical compound that is composed of beryllium and sulfur. It is a white crystalline solid that is insoluble in water but soluble in acids. Beryllium sulfide has a wide range of applications in scientific research, including its use as a precursor to other beryllium compounds, as a catalyst in organic synthesis, and as a semiconductor material.
Mécanisme D'action
The mechanism of action of beryllium sulfide is not well understood. However, it is known that beryllium sulfide can form complexes with other compounds, which can then react with other compounds to promote chemical reactions.
Effets Biochimiques Et Physiologiques
Beryllium sulfide has been shown to have toxic effects on the body. It can cause lung damage and has been linked to lung cancer in individuals who have been exposed to high levels of the compound. Additionally, beryllium sulfide can cause skin irritation and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
Beryllium sulfide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, beryllium sulfide is also toxic and must be handled carefully to avoid exposure.
Orientations Futures
There are several potential future directions for research involving beryllium sulfide. One area of interest is the development of new beryllium compounds for use in electronic devices. Additionally, researchers are interested in studying the toxic effects of beryllium sulfide in more detail, in order to better understand how to protect individuals who may be exposed to the compound. Finally, there is ongoing research into the use of beryllium sulfide as a catalyst in organic synthesis, with the goal of developing more efficient and effective chemical reactions.
Méthodes De Synthèse
Beryllium sulfide can be synthesized by the reaction of beryllium oxide with hydrogen sulfide gas. The reaction takes place at high temperatures and pressures and produces beryllium sulfide as a white crystalline solid.
Applications De Recherche Scientifique
Beryllium sulfide has a wide range of applications in scientific research. It is used as a precursor to other beryllium compounds, which are used in the production of semiconductors and other electronic devices. Beryllium sulfide is also used as a catalyst in organic synthesis, where it is used to promote chemical reactions. Additionally, beryllium sulfide has been used in the production of thin films for use in microelectronics.
Propriétés
Numéro CAS |
13598-22-6 |
|---|---|
Nom du produit |
Beryllium sulfide |
Formule moléculaire |
BeS |
Poids moléculaire |
41.08 g/mol |
Nom IUPAC |
sulfanylideneberyllium |
InChI |
InChI=1S/Be.S |
Clé InChI |
FQDSYGKTHDFFCM-UHFFFAOYSA-N |
SMILES |
[Be]=S |
SMILES canonique |
[Be]=S |
Autres numéros CAS |
13598-22-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
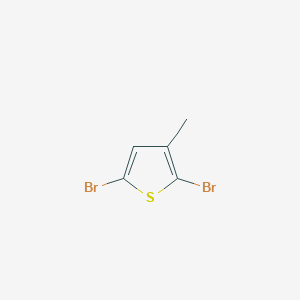
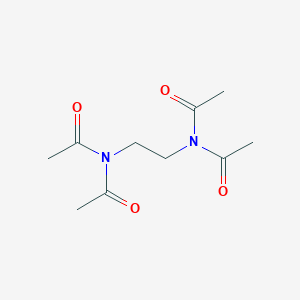
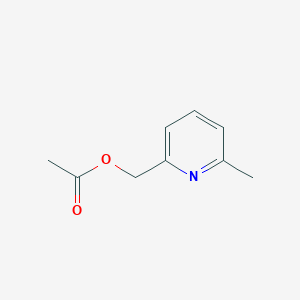

![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
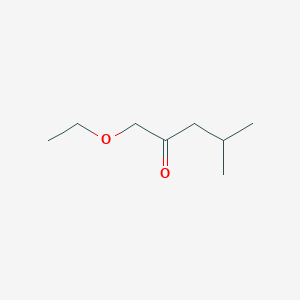
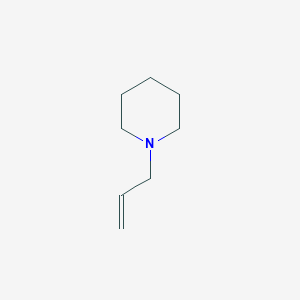
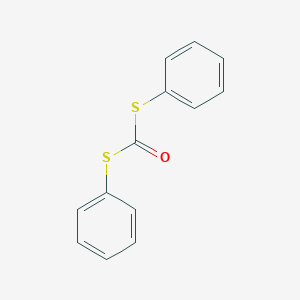

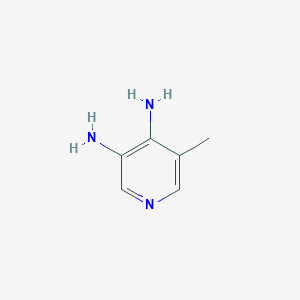
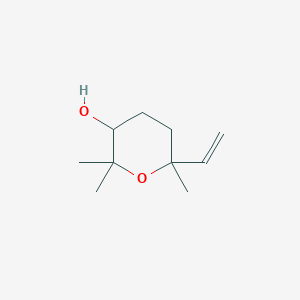
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)
